6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide

DFT Electronic reactivity descriptors Quinoline-4-carboxamide

This 6-methoxyquinoline-4-carboxamide incorporates an oxan-4-ylmethyl N-substituent that introduces a tetrahydropyran ring, modulating lipophilicity and hydrogen-bonding capacity. Unlike generic 6-methoxyquinoline-4-carboxamides, this substitution pattern can invert target selectivity and ADME profiles, making it essential for SAR campaigns targeting FGFR-4, VEGFR-2, or PfEF2. Ideal for kinase inhibitor screening, antimalarial phenotypic assays, and metabolism-dependent SAR studies.

Molecular Formula C17H20N2O3
Molecular Weight 300.358
CAS No. 2415465-30-2
Cat. No. B2518953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide
CAS2415465-30-2
Molecular FormulaC17H20N2O3
Molecular Weight300.358
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(=O)NCC3CCOCC3
InChIInChI=1S/C17H20N2O3/c1-21-13-2-3-16-15(10-13)14(4-7-18-16)17(20)19-11-12-5-8-22-9-6-12/h2-4,7,10,12H,5-6,8-9,11H2,1H3,(H,19,20)
InChIKeyKEHWHDWYFDSXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide (CAS 2415465-30-2): Core Identification and Sourcing Context


6-Methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide (CAS 2415465-30-2, molecular formula C₁₇H₂₀N₂O₃, molecular weight 300.35 g/mol) is a synthetic quinoline-4-carboxamide derivative that combines a 6-methoxyquinoline core with an oxan-4-ylmethyl amide side chain. This substitution pattern places it within a well-precedented class of quinoline-4-carboxamides that have been extensively explored as kinase inhibitors, antimalarial agents, and oxidoreductase modulators. [1] Unlike the simpler 6-methoxyquinoline-4-carboxamide parent scaffold (CAS 4363-96-6), the oxan-4-ylmethyl N-substituent introduces a tetrahydropyran ring that can modulate lipophilicity, hydrogen-bonding capacity, and conformational flexibility, making this compound a structurally distinct entry for screening campaigns, SAR expansion, or targeted library design.

Why 6-Methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide Cannot Be Substituted by Generic Quinoline-4-carboxamide Analogs


Quinoline-4-carboxamides exhibit extreme sensitivity to N-substituent identity; even minor alterations can invert target selectivity, abolish cellular potency, or drastically alter ADME properties. [1] In the antimalarial series leading to DDD107498, for example, moving from a simple alkylamide to a heterocyclic amide shifted PfEF2 inhibitory activity by >100-fold and was essential for achieving the sub-1 mg/kg ED₉₀ in vivo. [2] Similarly, in kinase-focused quinoline-4-carboxamide patents (e.g., CN111892536B), the amide substituent is the primary driver of FGFR-4 vs. VEGFR-2 selectivity. [3] Therefore, replacing 6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide with a generic 6-methoxyquinoline-4-carboxamide or a differently N-substituted congener would yield an entirely different pharmacological profile, risking false negatives in screening or confounding SAR interpretation.

Quantitative Differentiation Evidence: 6-Methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide vs. Comparator Quinoline-4-carboxamides


DFT-Calculated Electronic Descriptors Indicate Enhanced Electrophilicity Relative to Unsubstituted Quinoline-4-carboxamide Core

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level for closely related 6-substituted quinoline-4-carboxamide derivatives establish a class-level baseline for electronic descriptors. [1] While no head-to-head DFT study including the oxan-4-ylmethyl N-substituent has been published, the electron-donating 6-methoxy group combined with the oxan-4-ylmethyl amide is expected to reduce the HOMO-LUMO gap and elevate electrophilicity index (ω) relative to the parent quinoline-4-carboxamide (ΔE ~4.5 eV, ω ~1.8 eV for the parent core). [1]

DFT Electronic reactivity descriptors Quinoline-4-carboxamide

Oxan-4-ylmethyl N-Substitution Enables Hydrogen-Bonding Interactions Absent in Alkylamide or Arylamide Analogs

Molecular docking studies of quinoline-4-carboxamide derivatives against oxidoreductase targets (PDB: 3U2O, 5IKT, 5IJT) reveal that N-substituents capable of hydrogen bonding enhance binding affinity through additional interactions with active-site residues. [1] The oxan-4-ylmethyl group of the target compound provides an ether oxygen that can act as a hydrogen-bond acceptor, a feature absent in simple alkylamide analogs (e.g., N-methyl or N-ethyl quinoline-4-carboxamides) or aromatic amides. [2] In related DYRK1A inhibitor series, introduction of a tetrahydropyran-containing substituent improved docking scores by 0.5-1.0 kcal/mol compared to cyclohexyl analogs. [2]

Molecular docking Hydrogen bonding Quinoline-4-carboxamide

Conformational Restriction by the Tetrahydropyran Ring Distinguishes This Compound from Flexible Alkylamide Analogs

The oxan-4-ylmethyl substituent imposes conformational restriction via the chair conformation of the tetrahydropyran ring, reducing the entropic penalty upon target binding compared to freely rotatable alkyl chains. [1] In the antimalarial quinoline-4-carboxamide series, rigidifying the N-substituent improved PfEF2 IC₅₀ from 120 nM (flexible butylamide) to 1.5 nM (conformationally constrained analog), a ≈80-fold potency gain, while simultaneously improving metabolic stability (CL_int reduced from 48 to 12 μL/min/mg). [1] Although this specific compound has not been directly tested, the oxan ring constraint is structurally analogous to the rigidifying strategy used in that series.

Conformational analysis Quinoline-4-carboxamide Ligand efficiency

Predicted CYP3A4 Metabolic Stability Profile Diverges from Type II Binding Quinoline Carboxamide Analogs

Structure-metabolism studies demonstrate that quinoline carboxamide analogs bind to CYP3A4 in either type I (substrate-like) or type II (heme-coordinating) modes, with type II binders exhibiting 2- to 12-fold lower metabolic stability. [1] The oxan-4-ylmethyl group lacks the aromatic nitrogen or imidazole moieties typically responsible for type II heme coordination, suggesting this compound will favor type I binding and consequently exhibit superior metabolic stability compared to type II-binding quinoline-4-carboxamide analogs (e.g., those with pyridyl or imidazolyl N-substituents). [1]

CYP metabolism Quinoline carboxamide ADME

Recommended Application Scenarios for 6-Methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide (CAS 2415465-30-2)


Kinase Inhibitor Screening Libraries Targeting FGFR, VEGFR, or PDGFR Families

The quinoline-4-carboxamide scaffold is a recognized pharmacophore for type II kinase inhibition, with demonstrated activity against FGFR-4, VEGFR-2, and PDGFR-β. [1] The oxan-4-ylmethyl substituent provides a differentiated H-bond acceptor and conformational constraint that may yield selectivity advantages over simpler analogs. Procurement of this compound is indicated for screening cascades seeking novel kinase inhibitor chemotypes beyond the extensively patented 2-arylquinoline-4-carboxamide space.

Antimalarial Lead Optimization Leveraging PfEF2 Inhibition

The quinoline-4-carboxamide class has produced clinical candidates (e.g., DDD107498) that inhibit Plasmodium translation elongation factor 2 (PfEF2) with picomolar potency and sub-mg/kg in vivo efficacy. [2] The conformational constraint conferred by the oxan ring is structurally analogous to rigidifying elements in the optimized antimalarial series. This compound is appropriate for phenotypic blood-stage P. falciparum screening and subsequent SAR expansion.

Computational Chemistry Workflows for Virtual Screening and Docking-Based Hit Identification

DFT characterization of the quinoline-4-carboxamide series provides validated electronic descriptors (HOMO-LUMO gap, electrophilicity) for structure-based virtual screening. [3] The oxan-4-ylmethyl group introduces an ether oxygen H-bond acceptor that can be specifically queried in pharmacophore models targeting DHODH, COX-2, or peroxiredoxin-2. This compound is suitable as a query molecule or a positive control in docking campaigns against these oxidoreductase targets.

CYP3A4 Metabolic Stability Profiling and Type I/II Binding Classification Studies

Quinoline-4-carboxamides exhibit divergent CYP3A4 binding modes (type I vs. type II) with up to 12-fold differences in metabolic stability. [4] With no strong heme-coordinating moiety, this compound is predicted to be a type I binder, making it a valuable comparator for metabolism-dependent structure-activity relationship (MD-SAR) studies aimed at reducing clearance and improving oral bioavailability of quinoline-based leads.

Quote Request

Request a Quote for 6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.